N-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O5 and its molecular weight is 399.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Methods and Structural Analysis : Research into similar compounds often involves the synthesis of novel organic molecules with potential for various applications, including as intermediates in pharmaceutical synthesis or as monomers for advanced materials. For instance, the development of new synthetic routes for polyamides and polyimides showcases the importance of precise chemical manipulations in creating materials with desirable physical and chemical properties, such as high thermal stability and solubility in organic solvents (Liou & Chang, 2008; Hsiao et al., 2009).
Material Science Applications
High-Performance Polymers : The synthesis of novel aromatic polyamides and polyimides, including those with specific functional groups, demonstrates their potential use in high-performance materials. These materials often exhibit excellent thermal stability, solubility in polar solvents, and mechanical strength, making them suitable for a variety of advanced applications, including electronics, coatings, and films (Hsiao et al., 2009; Liou & Chang, 2008).
Medicinal Chemistry and Drug Design
Targeted Drug Development : Research into compounds with similar structural motifs has been directed towards the development of new pharmaceuticals, including HIV integrase inhibitors and antibacterial agents. These studies not only focus on the synthesis of novel compounds but also their biological activity, highlighting the crucial role of chemical design in therapeutic development (Pace et al., 2007).
Analytical and Spectroscopic Techniques
Spectroscopy and Molecular Modeling : Analytical techniques such as 19F-NMR spectroscopy have been utilized in the study of related compounds, providing insights into their molecular structures and dynamics. Additionally, molecular modeling has been employed to predict the biological activity of new pharmaceutical compounds, showcasing the integration of computational methods in modern chemical research (Monteagudo et al., 2007).
For more in-depth information, including specific details on synthesis methods, material properties, and biological activities, the following references are recommended:
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-28-13-7-8-16(17(9-13)29-2)23-18(25)14-10-22-20(27)24(19(14)26)11-12-5-3-4-6-15(12)21/h3-10H,11H2,1-2H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVVICTOAYFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.